molecular formula C10H7N2NaO4 B2359477 Sodium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 2470437-14-8

Sodium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2359477
CAS No.: 2470437-14-8
M. Wt: 242.166
InChI Key: LGARTXPUQRYLRJ-UHFFFAOYSA-M
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Description

Sodium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the oxadiazole ring, which is further connected to a carboxylate group

Scientific Research Applications

Sodium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Future Directions

The study of oxadiazole derivatives is a vibrant field, with potential applications in medicinal chemistry, materials science, and other areas . This specific compound could be of interest for future research, particularly if it shows promising physical or biological properties.

Preparation Methods

The synthesis of Sodium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid to form the oxadiazole ring. The final product is then neutralized with sodium hydroxide to obtain the sodium salt form.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Sodium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halogens and alkylating agents.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Comparison with Similar Compounds

Sodium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate can be compared with other oxadiazole derivatives, such as:

    Sodium;5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    Sodium;5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate: Contains a nitrophenyl group, which can lead to different chemical and biological properties.

    Sodium;5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

sodium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4.Na/c1-15-7-4-2-6(3-5-7)8-11-12-9(16-8)10(13)14;/h2-5H,1H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGARTXPUQRYLRJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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